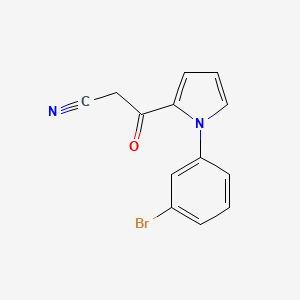
Ethyl 2-formyl-4-(trifluoromethyl)thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-formyl-4-(trifluoromethyl)thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring substituted with formyl, trifluoromethyl, and ethyl ester groups. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Vorbereitungsmethoden
The synthesis of Ethyl 2-formyl-4-(trifluoromethyl)thiazole-5-carboxylate typically involves the reaction of appropriate thiazole precursors with reagents that introduce the formyl and trifluoromethyl groups. One common method involves the use of ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate as a starting material, which is then reacted with formylating agents under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Ethyl 2-formyl-4-(trifluoromethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation: The formyl group can undergo condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, hydrazines). The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-formyl-4-(trifluoromethyl)thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound’s derivatives are studied for their antibacterial, antifungal, and antiviral properties.
Medicine: Research focuses on its potential as an anti-inflammatory and antitumor agent.
Wirkmechanismus
The mechanism of action of Ethyl 2-formyl-4-(trifluoromethyl)thiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the disruption of cellular processes and ultimately cell death .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-formyl-4-(trifluoromethyl)thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
Ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate: Similar structure but with a chloro group instead of a formyl group.
Ethyl 4-methyl-2-(4-trifluoromethylphenyl)thiazole-5-carboxylate: Contains a phenyl group instead of a formyl group.
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: Contains a hydroxyphenyl group instead of a trifluoromethyl group.
The uniqueness of this compound lies in its combination of formyl and trifluoromethyl groups, which confer distinct reactivity and biological properties.
Eigenschaften
Molekularformel |
C8H6F3NO3S |
|---|---|
Molekulargewicht |
253.20 g/mol |
IUPAC-Name |
ethyl 2-formyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C8H6F3NO3S/c1-2-15-7(14)5-6(8(9,10)11)12-4(3-13)16-5/h3H,2H2,1H3 |
InChI-Schlüssel |
KARQPIPKGIYUCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C(S1)C=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamido)acetic acid](/img/structure/B11787513.png)
![1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11787515.png)





![2-Bromo-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B11787566.png)


